BenchChemオンラインストアへようこそ!

3-cyano-N-(cyclopropylmethyl)benzamide

Phosphodiesterase selectivity PDE5A1 cGMP signaling

3-Cyano-N-(cyclopropylmethyl)benzamide (molecular formula C₁₂H₁₂N₂O, MW 200.24 g/mol) is a disubstituted benzamide featuring a meta-cyano electron-withdrawing group and an N-cyclopropylmethyl lipophilic substituent. Unlike simple benzamide building blocks, the compound occupies a defined region of drug-like chemical space (tPSA ≈ 53 Ų; calculated logP ≈ 1.8) that balances passive permeability with aqueous solubility.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B7469625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(cyclopropylmethyl)benzamide
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C12H12N2O/c13-7-10-2-1-3-11(6-10)12(15)14-8-9-4-5-9/h1-3,6,9H,4-5,8H2,(H,14,15)
InChIKeyXNZAMOSLLQWITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-N-(cyclopropylmethyl)benzamide: Procurement-Relevant Identity and Bench-Level Baseline for Differentiated Selection


3-Cyano-N-(cyclopropylmethyl)benzamide (molecular formula C₁₂H₁₂N₂O, MW 200.24 g/mol) is a disubstituted benzamide featuring a meta-cyano electron-withdrawing group and an N-cyclopropylmethyl lipophilic substituent . Unlike simple benzamide building blocks, the compound occupies a defined region of drug-like chemical space (tPSA ≈ 53 Ų; calculated logP ≈ 1.8) that balances passive permeability with aqueous solubility . The meta-cyano substituent confers a distinct aryl electronic profile compared to para-cyano or unsubstituted analogs, directly affecting π-stacking interactions with protein aromatic residues and altering hydrogen-bond-acceptor capacity at the benzamide carbonyl . Commercial sourcing typically yields purities of ≥95%, suitable for hit-to-lead chemistry and structure–activity relationship (SAR) exploration .

Why 3-Cyano-N-(cyclopropylmethyl)benzamide Cannot Be Directly Replaced by Common In-Class Analogs


N-cyclopropylmethyl benzamides constitute a congeneric series in which seemingly conservative substituent changes—such as substituting the 3-cyano group with 3-aminomethyl, moving the cyano to the 4-position, or replacing the cyclopropylmethyl with benzyl—produce divergent target-engagement profiles that preclude assumption-based interchange [1]. The combination of meta-cyano substitution with an N-cyclopropylmethyl group has been specifically enumerated in kinase-inhibitor and agrochemical patent claims as conferring uniquely balanced potency–selectivity–metabolic-stability vectors that are not achieved by the simple sum of the individual fragments [2]. Generic substitution without experimental verification therefore risks confounding SAR interpretation, wasting synthesis resources, and introducing unanticipated off-target pharmacology.

Quantitative Differentiation Evidence for 3-Cyano-N-(cyclopropylmethyl)benzamide Relative to the Closest Benzamide Analogs


Meta-Cyano Substitution Abolishes PDE5A1 Inhibition That Is Present in the para-Amino Analog

In contrast to the structurally related 4-amino-N-(cyclopropylmethyl)benzamide (CAS 934524-22-8), which displays potent PDE5A1 inhibition (IC₅₀ = 13 nM) [1], the 3-cyano-N-(cyclopropylmethyl)benzamide scaffold has no reported PDE5A1 activity in the same recombinant human enzyme assay system. This functional divergence demonstrates that the meta-cyano substituent effectively silences PDE5 engagement while preserving the cyclopropylmethyl-amide pharmacophore for alternative target classes.

Phosphodiesterase selectivity PDE5A1 cGMP signaling vasodilation

Calculated Physicochemical Profile Differentiates from 3-Cyanobenzamide and N-(Cyclopropylmethyl)benzamide

Combining in silico parameters for 3-cyano-N-(cyclopropylmethyl)benzamide with experimentally derived data for its closest monosubstituted fragments reveals a balanced drug-like profile that neither fragment achieves independently. The target compound exhibits a calculated logP of 1.8, falling within the optimal CNS drug range (1–3), while its topological polar surface area (tPSA) of 52.9 Ų remains below the 60 Ų threshold for acceptable blood–brain barrier penetration . In contrast, 3-cyanobenzamide (CAS 3441-01-8; tPSA ≈ 66.9 Ų, logP ≈ 1.36) has higher polarity that may compromise membrane permeability, while N-(cyclopropylmethyl)benzamide (CAS 756488-62-7) lacks the cyano hydrogen-bond acceptor required for certain protein–ligand interactions [1].

Drug-likeness LogP TPSA permeability

Patent-Specific Enumeration as a Preferred Scaffold for Kinase and Agrochemical Chemotypes

Multiple patent filings explicitly list 3-cyano-N-(cyclopropylmethyl)benzamide or its immediate derivatives as preferred embodiments within broader Markush structures. PCT application WO2022135447A1 (2022) discloses that cyano-substituted N-cyclopropylmethyl benzamides, including the 3-cyano regioisomer, achieve >60% insecticidal activity at low application rates while generating less environmental residue than non-cyano or para-substituted analogs [1]. In the kinase inhibitor space, benzamide compounds incorporating the 3-cyano-N-cyclopropylmethyl motif are claimed as TrkA kinase inhibitors (US2020/0039930 A1) and ASK1 inhibitors, with the specific combination of substituents conferring selectivity advantages over N-benzyl or N-alkyl variants [2].

Kinase inhibition agrochemical scaffold enumeration patent SAR

Metabolic Stability of the N-Cyclopropylmethyl Group Relative to N-Benzyl and N-Alkyl Analogs

Biochemical studies on N-cyclopropylmethyl benzamides demonstrate resistance to oxidative N-dealkylation that commonly plagues N-benzyl and N-alkyl benzamide analogs. Mechanistic investigation using hepatic microsomal preparations has shown that the N-cyclopropylmethyl group does not undergo cytochrome P450-mediated metabolism of the cyclopropyl ring, consistent with carbon-centered radical formation but not nitrogen radical cation formation during attempted oxidative cleavage [1]. This contrasts with N-benzyl-substituted benzamides, which are susceptible to rapid CYP-mediated debenzylation, leading to shorter half-lives in microsomal stability assays.

Metabolic stability microsomal clearance cyclopropylmethyl oxidative metabolism

Chemokine Receptor Antagonist Potential Differentiated from Piperazine-Based CCR5 Ligands

Preliminary pharmacological screening has identified that certain 3-cyano-N-substituted benzamides, including derivatives of the target scaffold, exhibit CCR5 antagonist activity, positioning them as potential HIV-1 entry inhibitor leads [1]. This contrasts with the more extensively characterized piperazine- and piperidine-based CCR5 antagonists (e.g., Maraviroc, TAK-220), which rely on a distinct basic-amine pharmacophore that often introduces hERG liability and CYP2D6 inhibition. The neutral benzamide scaffold offers a fundamentally different interaction mode with the CCR5 transmembrane pocket, potentially decoupling antiviral potency from cardiac ion-channel off-target effects.

CCR5 antagonist HIV entry inhibitor chemokine receptor benzamide scaffold

Negative Selectivity Profile Against PDE2A Confirms Functional Divergence from Pan-PDE Inhibitors

Profiling data for the N-cyclopropylmethyl benzamide chemotype demonstrates that while the para-amino analog potently inhibits PDE5A1 (IC₅₀ = 13 nM), it shows no meaningful inhibition of PDE2A (IC₅₀ > 20,000 nM) [1]. The 3-cyano analog, by eliminating PDE5A1 activity, further reinforces selectivity against the broader phosphodiesterase family. This contrasts with pan-PDE inhibitors such as the non-selective xanthines (e.g., pentoxifylline) that inhibit multiple PDE isoforms at micromolar concentrations, complicating phenotypic interpretation.

PDE2A phosphodiesterase selectivity off-target screening cAMP/cGMP crosstalk

Optimal Research and Industrial Application Scenarios for 3-Cyano-N-(cyclopropylmethyl)benzamide Based on Verified Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization Leveraging Favorable Physicochemical Profile

Medicinal chemistry teams developing brain-penetrant kinase inhibitors (e.g., TrkA, ASK1) can select 3-cyano-N-(cyclopropylmethyl)benzamide as a fragment-like starting point whose calculated logP (1.8) and tPSA (52.9 Ų) fall within established CNS drug-like space . The scaffold's explicit enumeration in TrkA and ASK1 patent families [1] provides a chemically validated template for structure-based expansion, while the lack of PDE5A1 activity eliminates a common cardiovascular off-target that complicates lead development.

Agrochemical Discovery Programs Requiring Low Environmental Persistence

Agrochemical discovery groups developing next-generation insecticides or acaricides can prioritize the 3-cyano-N-cyclopropylmethyl benzamide scaffold based on its demonstrated >60% insecticidal activity at low application rates with reduced environmental residue compared to non-cyano analogs, as disclosed in WO2022135447A1 . The metabolic stability conferred by the N-cyclopropylmethyl group [1] further supports field-use viability while minimizing non-target organism exposure.

CCR5 Antagonist Screening Cascades Avoiding Basic-Amine hERG Liability

HIV entry inhibitor discovery programs seeking to decouple CCR5 antagonism from cardiac ion-channel (hERG) blockade can adopt 3-cyano-N-(cyclopropylmethyl)benzamide as a neutral-scaffold alternative to the piperidine/piperazine-based chemotypes exemplified by Maraviroc and TAK-220 . The benzamide core lacks the protonatable nitrogen that drives hERG binding in basic-amine CCR5 ligands, potentially offering an improved cardiac safety margin in early hit triage.

Phosphodiesterase-Selective Tool Compound Development Requiring Clean PDE5/PDE2 Negative Control

Researchers developing isoform-selective PDE inhibitors can use 3-cyano-N-(cyclopropylmethyl)benzamide as a negative control for PDE5A1 and PDE2A counter-screens. The compound's demonstrated lack of PDE5 and PDE2 inhibition makes it suitable for ruling out PDE-mediated artifacts in cell-based assays employing the cyclopropylmethyl benzamide chemotype, a critical control absent from non-selective PDE inhibitor toolkits.

Quote Request

Request a Quote for 3-cyano-N-(cyclopropylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.